1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine
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Overview
Description
1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a phenoxy group substituted with iodine and a methyl group
Preparation Methods
The synthesis of 1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the iodination of 2-methylphenol to produce 4-iodo-2-methylphenol.
Etherification: The 4-iodo-2-methylphenol is then reacted with 2-chloroethylamine under basic conditions to form 2-(4-iodo-2-methylphenoxy)ethylamine.
Cyclization: The final step involves the cyclization of 2-(4-iodo-2-methylphenoxy)ethylamine with a suitable reagent to form the pyrrolidine ring, resulting in the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The phenoxy and pyrrolidine rings can undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the phenoxy group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the pyrrolidine ring can influence the binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine can be compared with other pyrrolidine derivatives and phenoxyethyl compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring but differ in their substitution patterns and biological activities.
Phenoxyethyl Compounds: Similar compounds include 1-(2-(4-chloro-2-methylphenoxy)ethyl)pyrrolidine, which has a chlorine atom instead of iodine, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-iodo-2-methylphenoxy)ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMIQGFLEGKJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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